Benzyl 5-(methylamino)pentanoate hydrochloride
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Overview
Description
Benzyl 5-(methylamino)pentanoate hydrochloride is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a pentanoate chain, which is further substituted with a methylamino group The hydrochloride form indicates that the compound is in its salt form, which enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(methylamino)pentanoate hydrochloride typically involves the esterification of 5-(methylamino)pentanoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(methylamino)pentanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding carboxylic acids.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 5-(methylamino)pentanoic acid and benzyl alcohol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 5-(methylamino)pentanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of Benzyl 5-(methylamino)pentanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(methylamino)pentanoate hydrochloride: Similar in structure but with a methyl group instead of a benzyl group.
Benzyl 5-aminopentanoate hydrochloride: Lacks the methyl group on the amino moiety.
Ethyl acetate: A simpler ester with different functional groups.
Uniqueness
Benzyl 5-(methylamino)pentanoate hydrochloride is unique due to the presence of both a benzyl group and a methylamino group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H20ClNO2 |
---|---|
Molecular Weight |
257.75 g/mol |
IUPAC Name |
benzyl 5-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-14-10-6-5-9-13(15)16-11-12-7-3-2-4-8-12;/h2-4,7-8,14H,5-6,9-11H2,1H3;1H |
InChI Key |
SESGXFFVTGNGJT-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCC(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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